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Introduction

PK11195, an isoquinoline carboxamide, is a selective and high-affinity ligand for the 18 kDa

Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine receptor

(PBR).[1] TSPO is predominantly located on the outer mitochondrial membrane and is a key

sensor of cellular stress and injury.[2] While initially recognized for its utility in imaging

neuroinflammation, the functional consequences of PK11195 binding have revealed a complex

pharmacology with therapeutic potential across various disciplines, including oncology,

cardiology, and neurology. This technical guide provides an in-depth review of the research on

PK11195, summarizing its mechanisms of action, quantitative data from key studies, detailed

experimental protocols, and clinical applications.

Core Mechanisms of Action
The biological effects of PK11195 are multifaceted, stemming from its interaction with TSPO

and other cellular components. Research has elucidated several distinct, and sometimes

independent, mechanisms of action.

Modulation of Mitochondrial Function via TSPO Binding
As a primary ligand for TSPO, PK11195 directly influences mitochondrial activities. TSPO is a

component of the mitochondrial permeability transition pore (mPTP) complex, which regulates

apoptosis.
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Pro-apoptotic Effects: In cancer cells, particularly neuroblastoma, high micromolar

concentrations of PK11195 have been shown to induce apoptosis and cause G1/S cell cycle

arrest.[3] This is associated with increased levels of cleaved caspase-3, a key executioner of

apoptosis.[3]

Cardioprotection and Metabolism: In the context of ischemia-reperfusion (I/R) injury,

PK11195 exhibits protective effects. When administered at the onset of reperfusion, it limits

the generation of reactive oxygen species (ROS) and subsequent cell death.[4] This

protective mechanism involves a metabolic shift, preventing a significant increase in

succinate utilization and promoting glutamate utilization, thereby reducing ROS production.

[4]

Neuroinflammation and Microglial Activation: In the central nervous system (CNS), TSPO is

upregulated in activated microglia and astrocytes following injury or inflammation.[1][5]

PK11195 binding to TSPO on these cells is the basis for its use as an imaging biomarker.

Functionally, PK11195 can suppress microglial activation and neuroinflammation.[6]

Inhibition of ATP-Binding Cassette (ABC) Transporters
A significant finding in oncology research is the ability of PK11195 to act as a chemosensitizer

by inhibiting drug efflux pumps. This action can be independent of its binding to TSPO.

Broad-Spectrum Inhibition: PK11195 has been shown to broadly inhibit several ABC

transporters, including P-glycoprotein (Pgp/MDR1/ABCB1), Multidrug Resistance Protein 1

(MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP).[3][7]

Direct Transporter Interaction: The mechanism involves direct interaction with the

transporters. For instance, PK11195 binds to plasma membrane sites on Pgp-expressing

cells, stimulates Pgp-associated ATPase activity, and induces conformational changes in the

transporter, thereby blocking drug efflux.[7] This chemosensitizes cancer cells to standard

therapeutic agents like daunorubicin and cytarabine.[8]

Non-Competitive Binding: Studies have shown that PK11195 and the Pgp modulator

cyclosporine A bind non-competitively, indicating distinct interaction sites on the Pgp

transporter.[7]
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Anti-Inflammatory Effects via Inflammasome Inhibition
Recent studies have highlighted a role for PK11195 in modulating the innate immune

response.

NLRP3 Inflammasome Inhibition: In microglial cell lines, PK11195 has been demonstrated to

reduce the activation of the NLRP3 inflammasome.[6] This was shown by inhibiting the

secretion of pro-inflammatory cytokines IL-1β and IL-18 in response to inflammatory stimuli

like LPS and ATP.[6] This effect is dependent on TSPO, as TSPO knockdown abrogates the

inhibitory action.[6]

Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical research on

PK11195.

Table 1: In Vitro Efficacy and Experimental Concentrations

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2020.544431/full
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2020.544431/full
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2020.544431/full
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Cell Line /
Model

Effect
Concentration
/ Value

Reference

Affinity (Ki) TSPO
High-affinity

binding

Low nanomolar

range
[3]

Proliferation

Inhibition

Neuroblastoma

Cell Lines

Dose-dependent

inhibition

Micromolar

concentrations

(up to 160 µM)

[3]

Apoptosis

Induction

KCNR

Neuroblastoma

Cells

Increased

cleaved

caspase-3

100 µM [3]

ROS Generation

(I/R)
Cardiomyocytes

Increased ROS

during I/R
50 µM [4]

NLRP3 Inhibition
BV-2 Microglial

Cells

Pretreatment to

inhibit IL-1β/IL-

18

0.5 µM [6]

Protective Effect
BV-2 Microglial

Cells

Protection

against CoCl₂-

induced death

25 µM [9]

Table 2: Preclinical and Clinical Dosages and Imaging Data
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Application
Model / Patient
Population

Dosage /
Parameter

Value Reference

Cognitive

Dysfunction

Model

Rats
Intraperitoneal

injection
3 mg/kg [10]

Neuroinflammati

on PET

Rats (Cortical

Spreading

Depression)

Injected

radiotracer
~100 MBq [5]

Neuroinflammati

on PET

Rats (Cortical

Spreading

Depression)

Binding Potential

(BP) in core ROI

0.45 ± 0.10 (at 3

days)
[5]

Neuropathic Pain

PET

Rats (Spinal

Cord Injury)

Injected

radiotracer
18.5 MBq [11]

Mitochondrial

Disease PET
Human Patients

Injected

radiotracer

activity

Median 397 MBq [2]

Mitochondrial

Disease PET
Human Patients Injected mass Median 3.8 µg [2]

Key Experimental Protocols
PET Imaging of Neuroinflammation with (R)-
[¹¹C]PK11195
This protocol is widely used to visualize microglial activation in the CNS of both animal models

and human patients.[1][5]

Radioligand Synthesis: (R)-[¹¹C]PK11195 is synthesized from its desmethyl precursor, (R)-N-

desmethyl-PK11195, using [¹¹C]methyl iodide. Radiochemical purity is confirmed to be

>99%.[11]

Subject Preparation and Injection: The subject (animal or human) is positioned in a PET

scanner. The radioligand is administered as an intravenous bolus injection. For a rat model,
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an activity of ~18.5-100 MBq is used[5][11]; for humans, the median injected activity is

around 397 MBq.[2]

PET Data Acquisition: A dynamic emission scan is performed for 60-75 minutes immediately

following injection.[2][5] Data are acquired in list mode and subsequently sorted into dynamic

sinograms.

Data Analysis: Time-activity curves are generated for various regions of interest (ROIs). To

quantify binding, noninvasive graphical analysis methods (e.g., Logan plot) are often used to

estimate the binding potential (BP) or standardized uptake value ratio (SUVR), which reflects

the density of TSPO sites.[5][11]

In Vitro ROS Measurement in Ischemia/Reperfusion (I/R)
Model
This protocol assesses the impact of PK11195 on ROS production in a cellular model of

cardiac injury.[4]

Cell Culture and I/R Simulation: Cardiomyocytes are cultured and subjected to simulated

ischemia (e.g., glucose-free, hypoxic medium) for a set period (e.g., 20 minutes), followed by

a reperfusion phase (reintroduction of normal medium).

PK11195 Treatment: PK11195 (e.g., 50 µM) is applied to the cells at the onset of the

reperfusion phase.[4]

ROS Detection: The fluorescent dye MitoSox Red, which is specific for mitochondrial

superoxide, is used to measure ROS levels. Cells are incubated with the dye.

Quantification: Fluorescence intensity is measured using a fluorescence microscope or plate

reader. An increase in red fluorescence indicates higher levels of mitochondrial ROS. The

fluorescence levels in PK11195-treated cells are compared to untreated controls.[4]

Chemosensitization and ABC Transporter Inhibition
Assay
This protocol evaluates the ability of PK11195 to reverse multidrug resistance in cancer cells.

[3][7]
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Cell Culture: A cancer cell line known to express ABC transporters (e.g., leukemia or

neuroblastoma cell lines) is cultured.[3][7]

Treatment: Cells are treated with a cytotoxic chemotherapy agent (e.g., carboplatin,

etoposide) alone, PK11195 alone (micromolar concentrations), or a combination of both.[3]

Viability Assessment: After a set incubation period (e.g., 24-72 hours), cell viability is

assessed using a method like the XTT assay. A greater reduction in viability in the

combination group compared to single agents indicates chemosensitization.

Mechanism Confirmation (Optional): To confirm the mechanism, expression levels of ABC

transporter mRNA (via qRT-PCR) and protein (via Western blot) can be measured after

PK11195 treatment.[3]
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Caption: PK11195 interaction with mitochondrial TSPO and its metabolic effects.
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Caption: PK11195 mechanism for overcoming drug resistance in cancer cells.
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Caption: Experimental workflow for a typical (R)-[¹¹C]PK11195 PET imaging study.
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Review of Clinical Applications and Future
Directions
The primary clinical application of PK11195 is as the radiolabeled tracer (R)-[¹¹C]PK11195 for

PET imaging. For over three decades, it has been the prototypical tool for visualizing

neuroinflammation in vivo.[12][13]

Imaging Neuroinflammation: Increased (R)-[¹¹C]PK11195 binding has been successfully

demonstrated in patients with a wide range of neurological conditions, including stroke,

traumatic brain injury, Huntington's disease, Parkinson's disease, and multiple sclerosis.[1] It

has also been used to identify mitochondrial pathology in patients with genetically confirmed

mitochondrial diseases, where binding patterns can correlate with clinical presentation even

before structural changes are visible on MRI.[2][14]

Limitations and "Challengers": Despite its widespread use, (R)-[¹¹C]PK11195 has limitations,

including a low signal-to-noise ratio.[11] This has spurred the development of second-

generation TSPO radiotracers (e.g., [¹¹C]PBR28, [¹⁸F]FEPPA) designed to offer improved

imaging characteristics.[12][13] A scoping review of 288 publications found that while these

"challengers" confirm the initial findings of (R)-[¹¹C]PK11195, many are hindered by binding

sensitivity to a common TSPO genetic polymorphism (Ala147Thr), complicating their clinical

implementation.[12][13]

Therapeutic Potential: The preclinical findings demonstrating PK11195's ability to induce

apoptosis in cancer cells, chemosensitize them to other drugs, and provide neuroprotective

and cardioprotective effects suggest significant therapeutic potential.[3][7][8] The

concentrations effective in these in vitro assays are reported to be safely achievable in

patients.[7] However, translating these findings into clinical therapies remains an active area

of research.

Conclusion

PK11195 is a pivotal research tool that has profoundly advanced our understanding of the role

of TSPO in health and disease. Its primary clinical impact has been in the field of

neuroimaging, providing a window into the dynamics of microglial activation. Concurrently,

extensive preclinical research has uncovered its potential as a multi-modal therapeutic agent,

capable of modulating mitochondrial function, overcoming multidrug resistance in cancer, and
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suppressing inflammation. Future research will likely focus on refining TSPO-targeted

therapeutics and developing next-generation imaging agents that overcome the limitations of

(R)-[¹¹C]PK11195, further solidifying the importance of this pharmacological class in both

diagnostics and treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8712292/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8712292/
https://pubmed.ncbi.nlm.nih.gov/33883237/
https://pubmed.ncbi.nlm.nih.gov/33883237/
https://www.benchchem.com/product/b1678502#literature-review-of-pk11195-research
https://www.benchchem.com/product/b1678502#literature-review-of-pk11195-research
https://www.benchchem.com/product/b1678502#literature-review-of-pk11195-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1678502?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

